Technical Guide: Fmoc-Lys(Boc)-Cys(ΨDmp,H)pro-OH in High-Fidelity SPPS
Technical Guide: Fmoc-Lys(Boc)-Cys(ΨDmp,H)pro-OH in High-Fidelity SPPS
Topic: Structure and Application of Fmoc-Lys(Boc)-Cys(ΨDmp,H)pro-OH Content Type: Technical Whitepaper / Application Guide Audience: Peptide Chemists, Process Development Scientists[][2]
Executive Summary & Structural Analysis[1][2]
Fmoc-Lys(Boc)-Cys(ΨDmp,H)pro-OH (CAS: 1926163-07-6) is a specialized dipeptide building block designed to overcome the "difficult sequence" problem in Solid Phase Peptide Synthesis (SPPS).[][2] It belongs to the class of Pseudoprolines , specifically the cysteine-derived thiazolidines.[][2]
Unlike standard amino acid coupling, which proceeds residue-by-residue, this unit inserts a pre-formed Lysine-Cysteine pair where the Cysteine is locked into a 2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid derivative (protected by a 2,4-dimethoxyphenyl group).[][2]
Chemical Architecture[1][2]
-
N-Terminus: Protected by Fmoc (Fluorenylmethyloxycarbonyl), labile to piperidine.[][2]
-
Lysine Side Chain: Protected by Boc (tert-butyloxycarbonyl), stable to base, labile to TFA.[][2]
-
Peptide Bond: The amide bond between Lys and Cys is pre-formed, eliminating the risk of incomplete coupling at this specific junction during SPPS.[][2]
-
Cysteine Modification (The Core Technology): The Cysteine residue is modified into a thiazolidine ring.[][2] This ring structure mimics the pyrrolidine ring of Proline, hence the name "Pseudoproline" (
pro).[2]
Data Summary Table
| Property | Specification |
| CAS Number | 1926163-07-6 |
| Formula | C38H45N3O9S |
| Molecular Weight | 719.86 g/mol |
| Core Function | Aggregation disruption (Beta-sheet breaking) |
| Deprotection | Acid-labile (TFA); regenerates native Cysteine |
| Solubility | Soluble in DMF, DCM, NMP |
Mechanistic Rationale: The "Pseudoproline Effect"[2][3][4]
The primary utility of this building block is to disrupt secondary structure formation during peptide elongation.[][2]
Aggregation Disruption
In standard SPPS, growing peptide chains often associate via inter-chain hydrogen bonds to form
The Fmoc-Lys(Boc)-Cys(ΨDmp,H)pro-OH unit prevents this via two mechanisms:
-
Steric Bulk: The bulky Dmp group on the thiazolidine ring physically hinders chain association.[][2]
-
Cis/Trans Isomerization (The Kink): The nitrogen of the thiazolidine ring is part of a tertiary amide bond (similar to Proline).[2] This bond undergoes cis/trans isomerization, introducing a "kink" in the peptide backbone.[][2] This kink disrupts the regular hydrogen bonding pattern required for
-sheet formation.[][2]
Racemization Suppression
Cysteine is notoriously prone to racemization (conversion of L-Cys to D-Cys) during activation and coupling, particularly when using base-mediated activation.[][2] By using a pre-formed dipeptide where the Cys is locked in a ring, the
Experimental Protocol: Synthesis & Cleavage
This section details the integration of the dipeptide into a standard Fmoc/tBu workflow.
Coupling Protocol
The dipeptide is coupled as a single unit.[][2] Due to its higher molecular weight and steric bulk, slight modifications to standard protocols ensure quantitative incorporation.[][2]
Reagents:
-
Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure OR HATU / DIPEA.[][2]
-
Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[][2]
Step-by-Step Workflow:
-
Resin Preparation: Swell the resin (e.g., Wang, Rink Amide) in DMF for 30 minutes. Deprotect the N-terminal Fmoc of the preceding residue using 20% Piperidine/DMF.[][2]
-
Activation:
-
Coupling:
-
Monitoring: Verify coupling completeness using the Kaiser Test (ninhydrin) or Chloranil Test.
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Cleavage and Ring Opening (Critical Step)
The thiazolidine ring is stable to basic conditions (piperidine) but cleaves in strong acid (TFA).[][2] The cleavage step performs three functions simultaneously:
-
Removes side-chain protecting groups (Boc, tBu, Pbf).[][2]
-
Opens the thiazolidine ring to regenerate the native Cysteine sulfhydryl (-SH) and Lysine amine.
The Scavenger Trap: When the Dmp group is cleaved, it forms a reactive carbocation.[][2] Without adequate scavengers, this cation will re-alkylate the newly freed Cysteine sulfur, permanently modifying the peptide.[][2]
Recommended Cleavage Cocktail (High Scavenger):
-
TFA: 90%[]
-
Water: 2.5% (Hydrolysis of the iminium ion intermediate)
-
TIS (Triisopropylsilane): 2.5% (Cation scavenger)[][2]
-
EDT (1,2-Ethanedithiol) or DODT: 5% (Critical thiol scavenger for Cys protection)[][2]
Procedure:
-
Incubate resin in the cocktail for 3 to 4 hours . (Note: Ring opening kinetics are slower than standard Boc removal; do not shorten this step).[][2]
-
Precipitate the filtrate in cold diethyl ether.
-
Centrifuge and wash the pellet 3x with ether.
-
Lyophilize the crude peptide.[][2]
Quality Control & Analytical Verification
Because the pseudoproline unit has a different mass and retention time than the native sequence, intermediate QC is difficult.[][2] Verification is best performed on the final cleaved peptide.[][2]
-
HPLC: The Dmp group is highly hydrophobic.[][2] If ring opening is incomplete, you will see a peak with significantly higher retention time (+ mass of Dmp group).[][2]
-
Mass Spectrometry (ESI-MS):
References
-
Mutter, M., et al. (2004).[][2] "Pseudo-prolines as a solubilizing, structure-disrupting protection technique in peptide synthesis."[][2] Journal of the American Chemical Society.[][2]
-
Sampson, W. R., et al. (1999).[][2] "The synthesis of difficult peptides using pseudoproline dipeptides." Journal of Peptide Science.
-
Novabiochem (Merck). "Extending pseudoprolines beyond Ser and Thr: Cysteine-derived pseudoprolines."[][2] Technical Note. [][2]
-
White, P. (2014).[][2] "Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement." Organic Letters.
